molecular formula C5H6ClNO3S B1371041 (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 1000932-59-1

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No.: B1371041
CAS No.: 1000932-59-1
M. Wt: 195.62 g/mol
InChI Key: WOWWVNYKESDXKF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride are organic molecules. This compound plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .

Mode of Action

The mode of action of This compound involves protonation, wherein it adds a proton to organic molecules. This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions .

Biochemical Pathways

The biochemical pathways affected by This compound are those involved in the synthesis of diverse organic compounds. The downstream effects of these pathways include the creation of polymers and nanomaterials, along with the synthesis of pharmaceuticals like anticancer drugs and biodegradable polymers .

Pharmacokinetics

The pharmacokinetics of This compound It is known that this compound exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound’s action are primarily seen in its role in facilitating various organic synthesis reactions. It contributes to the creation of diverse organic compounds, including peptides, nucleosides, and other molecules .

Biochemical Analysis

Biochemical Properties

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride demonstrates relatively strong acidic properties . Its mechanism of action involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions . Additionally, this compound acts as a nucleophile, enabling it to form new bonds when it reacts with other organic molecules .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to interact with various types of cells, leading to changes in cellular processes . The compound’s ability to protonate and form new bonds with organic molecules plays a significant role in its impact on cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s protonation mechanism enables it to form new bonds with organic molecules, facilitating various biochemical reactions . Additionally, its nucleophilic properties allow it to interact with other biomolecules, further influencing its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vitro or in vivo studies indicate that the compound’s impact on cellular processes may vary depending on its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed, with higher doses leading to toxic or adverse effects . It is crucial to determine the appropriate dosage to minimize toxicity while maximizing the compound’s beneficial effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . Its protonation and nucleophilic properties enable it to participate in metabolic reactions, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its overall impact on biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications . These factors determine its specific compartments or organelles within the cell, influencing its activity and function . The compound’s localization is essential for understanding its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride can be synthesized through the reaction of (5-methyl-1,2-oxazol-3-yl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction typically involves the following steps:

  • Dissolve (5-methyl-1,2-oxazol-3-yl)methanol in anhydrous dichloromethane (DCM).
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Reflux the reaction mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is extensively used in scientific research due to its versatile reactivity and ability to form various derivatives. Some of its applications include:

Comparison with Similar Compounds

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride can be compared with other similar compounds such as:

These compounds share similar reactivity and applications but differ in their specific chemical properties and reactivity due to the variations in their structures .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWWVNYKESDXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256877
Record name 5-Methyl-3-isoxazolemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-59-1
Record name 5-Methyl-3-isoxazolemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-isoxazolemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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